![molecular formula C19H16O3 B3240544 3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one CAS No. 1438383-92-6](/img/structure/B3240544.png)
3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Overview
Description
3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one, also known as flavone, is a naturally occurring compound found in various plants. It has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of 3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one is complex and involves multiple pathways. Flavone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). Flavone also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes. Additionally, this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Flavone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Flavone also exhibits neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, this compound has been shown to have cardioprotective effects by reducing blood pressure and improving lipid profiles.
Advantages and Limitations for Lab Experiments
Flavone has several advantages for lab experiments. It is readily available and cost-effective, making it an ideal compound for research. Additionally, 3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one has a low toxicity profile, making it safe for use in cell and animal studies. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability and absorption.
Future Directions
For the study of 3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one include the development of this compound derivatives, combination therapy, and further elucidation of its mechanism of action.
Scientific Research Applications
Flavone has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Flavone also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor cell growth.
properties
IUPAC Name |
3-acetyl-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-11(20)12-5-6-15-14(7-12)10-22-19-9-16-13(8-17(15)19)3-2-4-18(16)21/h5-9H,2-4,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDVCJIUEKLCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C=C4C(=C3)CCCC4=O)OC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501174998 | |
Record name | 3-Acetyl-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1438383-92-6 | |
Record name | 3-Acetyl-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1438383-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-10,11-dihydro-5H-dibenzo(c,g)chromen-8(9H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1438383926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetyl-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501174998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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